molecular formula C21H27O3P B15210655 Ethyl 7-(diphenylphosphoryl)heptanoate CAS No. 922737-67-5

Ethyl 7-(diphenylphosphoryl)heptanoate

Cat. No.: B15210655
CAS No.: 922737-67-5
M. Wt: 358.4 g/mol
InChI Key: VASSVSGLIJUPRL-UHFFFAOYSA-N
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Description

Ethyl 7-(diphenylphosphoryl)heptanoate is an organophosphorus compound characterized by a heptanoate ester backbone with a diphenylphosphoryl group (-P(O)(C₆H₅)₂) attached to the 7th carbon. Its molecular formula is C₂₁H₂₇O₃P, with a molecular weight of 358.42 g/mol. Applications likely include roles as a pharmaceutical intermediate or catalyst ligand, leveraging the phosphoryl group’s electronic and steric properties.

Properties

CAS No.

922737-67-5

Molecular Formula

C21H27O3P

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 7-diphenylphosphorylheptanoate

InChI

InChI=1S/C21H27O3P/c1-2-24-21(22)17-11-3-4-12-18-25(23,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16H,2-4,11-12,17-18H2,1H3

InChI Key

VASSVSGLIJUPRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(diphenylphosphoryl)heptanoate typically involves the esterification of 7-(diphenylphosphoryl)heptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(diphenylphosphoryl)heptanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-(diphenylphosphoryl)heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(diphenylphosphoryl)heptanoate involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The ester group allows for easy hydrolysis, releasing the active phosphonic acid derivative, which can then exert its effects on target molecules .

Comparison with Similar Compounds

Key Findings:

Functional Group Influence: Polarity/Reactivity: The diphenylphosphoryl group enhances polarity compared to non-polar esters like ethyl heptanoate, making it suitable for applications requiring hydrogen bonding or metal coordination. In contrast, sulphonamido () and chloro-oxo () groups modify electrophilicity, aiding nucleophilic substitution reactions. Steric Effects: Bulky substituents like diphenylphosphoryl or 2,4-difluorophenyl () may hinder steric access in catalytic processes compared to smaller groups (e.g., methoxy or methyl).

Biological and Industrial Applications: Ethyl heptanoate is critical in Baijiu production, contributing to fruity and floral notes at concentrations up to 3.38 mg/L (). Phosphoryl and sulphonamido derivatives are often intermediates in drug synthesis. For example, ethyl 7-(methanesulphinamido)heptanoate’s synthesis mirrors methods for prostaglandin precursors .

In contrast, chloro-oxo derivatives () may require careful handling due to reactive acyl chloride groups.

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